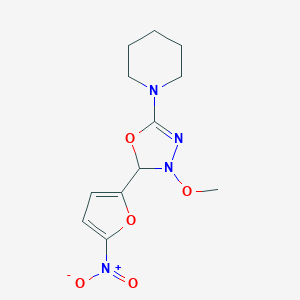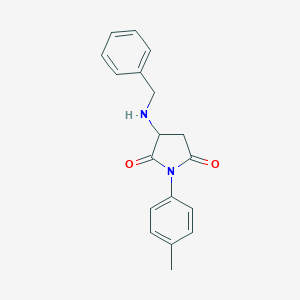
1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine, also known as NFO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. NFO is a piperidine derivative that has a nitrofuryl group attached to an oxadiazole ring. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine is not fully understood. However, it has been proposed that 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine may act as a redox sensor, reacting with ROS to form a fluorescent product. This reaction is thought to occur through the reduction of the nitro group in the nitrofuryl moiety by ROS.
Biochemical and physiological effects:
1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine has been found to have a variety of biochemical and physiological effects. One of the most significant effects of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine is its ability to selectively detect ROS in cells. In addition, 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine has been found to have antioxidant properties and to protect cells from oxidative stress. 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine has also been found to have anti-inflammatory properties and to inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine in lab experiments is its ability to selectively detect ROS in cells. This property makes 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine a valuable tool for studying the role of ROS in various biological processes. Another advantage of using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting.
However, there are also limitations to using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine in lab experiments. One limitation is its potential toxicity to cells. 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine has been found to be toxic to some cell types at high concentrations, which could limit its use in certain experiments. Another limitation is the potential for interference from other fluorescent molecules in cells, which could affect the accuracy of ROS detection using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine.
Orientations Futures
There are several future directions for research on 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine. One area of research could focus on the development of new derivatives of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine with improved properties, such as reduced toxicity or increased selectivity for ROS. Another area of research could focus on the use of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine in vivo, to study the role of ROS in various disease states. Finally, research could focus on the development of new techniques for using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine to detect ROS in cells, such as the use of advanced microscopy techniques.
Méthodes De Synthèse
The synthesis of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine involves the reaction of 5-nitro-2-furyl hydrazine with 4-methoxy-1,3,4-oxadiazol-2-yl chloride in the presence of piperidine. This reaction results in the formation of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine as a yellow crystalline solid. The synthesis of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine has been found to have a variety of potential applications in scientific research. One of the most promising applications of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS play a critical role in various biological processes, including aging, inflammation, and cancer. The ability to detect ROS in cells using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine could provide valuable insights into these processes.
Propriétés
Nom du produit |
1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine |
|---|---|
Formule moléculaire |
C12H16N4O5 |
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
3-methoxy-2-(5-nitrofuran-2-yl)-5-piperidin-1-yl-2H-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H16N4O5/c1-19-15-11(9-5-6-10(20-9)16(17)18)21-12(13-15)14-7-3-2-4-8-14/h5-6,11H,2-4,7-8H2,1H3 |
Clé InChI |
UKEGNJZDMKHNLQ-UHFFFAOYSA-N |
SMILES |
CON1C(OC(=N1)N2CCCCC2)C3=CC=C(O3)[N+](=O)[O-] |
SMILES canonique |
CON1C(OC(=N1)N2CCCCC2)C3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone](/img/structure/B304429.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B304431.png)
![Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304432.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide](/img/structure/B304433.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B304434.png)
![3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304435.png)
![Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate)](/img/structure/B304437.png)

![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304441.png)
![N-(4-bromophenyl)-2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304442.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B304443.png)

![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B304449.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304452.png)